Cas no 1261569-66-7 (2-Chloro-2'-iodo-6'-methylpropiophenone)

2-Chloro-2'-iodo-6'-methylpropiophenone Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-2'-iodo-6'-methylpropiophenone
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- Inchi: 1S/C10H10ClIO/c1-6-4-3-5-8(12)9(6)10(13)7(2)11/h3-5,7H,1-2H3
- InChI Key: MBLRPQRBOVMPHD-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(C)=C1C(C(C)Cl)=O
Computed Properties
- Exact Mass: 307.94649 g/mol
- Monoisotopic Mass: 307.94649 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- Molecular Weight: 308.54
- XLogP3: 3.6
2-Chloro-2'-iodo-6'-methylpropiophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013032986-500mg |
2-Chloro-2'-iodo-6'-methylpropiophenone |
1261569-66-7 | 97% | 500mg |
$855.75 | 2023-09-03 | |
Alichem | A013032986-250mg |
2-Chloro-2'-iodo-6'-methylpropiophenone |
1261569-66-7 | 97% | 250mg |
$494.40 | 2023-09-03 | |
Alichem | A013032986-1g |
2-Chloro-2'-iodo-6'-methylpropiophenone |
1261569-66-7 | 97% | 1g |
$1475.10 | 2023-09-03 |
2-Chloro-2'-iodo-6'-methylpropiophenone Related Literature
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
Additional information on 2-Chloro-2'-iodo-6'-methylpropiophenone
Introduction to 2-Chloro-2'-iodo-6'-methylpropiophenone (CAS No. 1261569-66-7)
2-Chloro-2'-iodo-6'-methylpropiophenone (CAS No. 1261569-66-7) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of aryl ketones and is characterized by the presence of a chlorine, iodine, and methyl substituent on its phenyl ring. The combination of these functional groups imparts distinct chemical properties that make it a valuable intermediate in various chemical syntheses and biological studies.
The synthesis of 2-Chloro-2'-iodo-6'-methylpropiophenone involves a series of well-defined chemical reactions, including electrophilic substitution, coupling reactions, and functional group transformations. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For instance, the use of transition-metal-catalyzed cross-coupling reactions has significantly improved the yield and purity of the final product, making it more accessible for both academic research and industrial applications.
In the realm of medicinal chemistry, 2-Chloro-2'-iodo-6'-methylpropiophenone has shown promise as a lead compound for the development of novel therapeutic agents. Its unique structure allows it to interact with various biological targets, including enzymes, receptors, and ion channels. Studies have demonstrated that this compound exhibits potent inhibitory activity against specific enzymes involved in disease pathways, making it a potential candidate for drug discovery efforts targeting conditions such as cancer, neurodegenerative disorders, and inflammatory diseases.
One notable application of 2-Chloro-2'-iodo-6'-methylpropiophenone is in the field of cancer research. Recent studies have shown that this compound can selectively inhibit the activity of certain kinases that are overexpressed in cancer cells. By disrupting the signaling pathways that promote tumor growth and metastasis, 2-Chloro-2'-iodo-6'-methylpropiophenone has the potential to serve as a novel anticancer agent. Additionally, its ability to cross the blood-brain barrier makes it a promising candidate for treating brain tumors and other central nervous system (CNS) disorders.
Beyond its therapeutic potential, 2-Chloro-2'-iodo-6'-methylpropiophenone is also used as a building block in the synthesis of more complex molecules. Its versatile reactivity allows chemists to introduce additional functional groups or modify existing ones, leading to the creation of new compounds with diverse biological activities. This makes it an essential tool in combinatorial chemistry and high-throughput screening efforts aimed at identifying new drug candidates.
In terms of safety and handling, it is important to note that while 2-Chloro-2'-iodo-6'-methylpropiophenone is not classified as a hazardous material or controlled substance, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn to minimize exposure risks. Additionally, appropriate storage conditions should be maintained to ensure its stability and prevent degradation.
The future prospects for 2-Chloro-2'-iodo-6'-methylpropiophenone are promising. Ongoing research continues to uncover new applications and potential uses for this compound across various scientific disciplines. As our understanding of its chemical properties and biological activities deepens, it is likely that we will see increased interest in its development as a therapeutic agent or as a key intermediate in advanced chemical syntheses.
In conclusion, 2-Chloro-2'-iodo-6'-methylpropiophenone (CAS No. 1261569-66-7) is a multifaceted compound with significant potential in both research and practical applications. Its unique structure and versatile reactivity make it an invaluable tool for chemists and biologists alike. As research in this area continues to advance, we can expect to see even more innovative uses for this compound in the years to come.
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